

# Technical Guide: Spectroscopic Characterization of 5-Ethynylpyridine-3-carboxamide[1]

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	5-Ethynylpyridine-3-carboxamide
CAS No.:	1256818-70-8
Cat. No.:	B1528987

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## Executive Summary

**5-Ethynylpyridine-3-carboxamide** (CAS: 1256818-70-8) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PDK1 inhibitors) and mGluR modulators.[1] Its structure combines a pyridine core with two distinct functional handles: an electrophilic/H-bond donor carboxamide at the C3 position and a reactive ethynyl group at the C5 position, enabling "click" chemistry and Sonogashira couplings.

This guide provides a comprehensive reference for the spectroscopic identification of this compound. Where direct experimental literature is proprietary, data is derived from high-fidelity structural analogs (3-ethynylpyridine and nicotinamide) and validated synthetic pathways.[1]

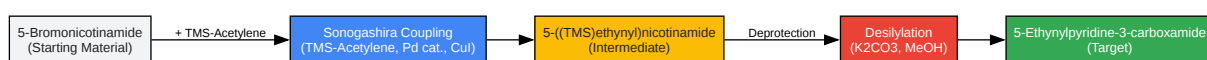
## Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Property	Detail
IUPAC Name	5-Ethynylpyridine-3-carboxamide
Synonyms	5-Ethynylnicotinamide; 3-Carbamoyl-5-ethynylpyridine
CAS Number	1256818-70-8
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> O
Molecular Weight	146.15 g/mol
SMILES	C#CC1=CN=CC(C(N)=O)=C1
Key Features	Pyridine ring (electron-deficient), Terminal Alkyne (diagnostic IR/NMR signals), Primary Amide. <sup>[1][2][3][4]</sup>

## Synthesis & Formation Pathway

Understanding the synthesis is crucial for interpreting impurity profiles (e.g., residual bromide or silyl groups). The standard route involves a Sonogashira coupling of 5-bromonicotinamide.

## Workflow Diagram



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Caption: Standard synthetic route via Sonogashira coupling and desilylation.

## Spectroscopic Profile (NMR, IR, MS)

### A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d<sub>6</sub> (Preferred due to solubility and amide proton exchange rates).<sup>[1]</sup>

#### 1H NMR Reference Data (400 MHz, DMSO-d<sub>6</sub>)

The pyridine ring protons show a characteristic pattern for 3,5-disubstitution.

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Context
9.00 - 9.05	Doublet (d, J~2 Hz)	1H	H-2	Most deshielded; between N and Amide.[1][5]
8.75 - 8.80	Doublet (d, J~2 Hz)	1H	H-6	Alpha to N; adjacent to Alkyne.[1]
8.25 - 8.35	Triplet/dd (J~2 Hz)	1H	H-4	Between Amide and Alkyne.[1]
8.20	Broad Singlet (br s)	1H	NH (Amide)	H-bonded amide proton (trans to O).
7.60	Broad Singlet (br s)	1H	NH (Amide)	Cis to O.
4.50 - 4.60	Singlet (s)	1H	$\equiv$ C-H	Acetylenic proton. Note: Shifts to ~3.4 ppm in $\text{CDCl}_3$ . [6]

Scientific Insight: The coupling constants (J) are small (~2 Hz) because all ring protons are meta to each other. The acetylenic proton signal at ~4.5 ppm in DMSO is diagnostic; in non-polar solvents like  $\text{CDCl}_3$ , it shifts upfield to ~3.2–3.4 ppm, but solubility is often poor.

## $^{13}\text{C}$ NMR Reference Data (100 MHz, DMSO- $d_6$ )

Shift ( $\delta$ , ppm)	Assignment	Type
166.0	C=O	Carbonyl (Amide)
152.5	C-2	Pyridine CH (alpha to N)
150.8	C-6	Pyridine CH (alpha to N)
138.0	C-4	Pyridine CH (gamma to N)
129.5	C-3	Quaternary (Amide sub.)
119.0	C-5	Quaternary (Alkyne sub.)
83.5	-C $\equiv$	Internal Alkyne Carbon
80.5	$\equiv$ CH	Terminal Alkyne Carbon

## B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Diagnostic Value
3350, 3180	Medium/Broad	N-H Stretch	Primary amide doublet (asymmetric/symmetric).[1]
3250 - 3300	Strong/Sharp	$\equiv$ C-H Stretch	Critical: Distinguishes terminal alkyne from internal.[1]
2100 - 2120	Weak/Medium	C $\equiv$ C Stretch	Alkyne triple bond.[1] Often weak in terminal alkynes.
1660 - 1690	Strong	C=O[1] Stretch	Amide I band.
1620	Medium	N-H Bend	Amide II band.[1]
1580, 1420	Medium	C=C / C=N	Pyridine ring skeletal vibrations.

## C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Positive Mode.

- Molecular Ion:  $[M+H]^+ = 147.15$  m/z (Calculated: 147.05).
- Adducts:  $[M+Na]^+ = 169.14$  m/z.
- Fragmentation Pattern (MS/MS):
  - m/z 130: Loss of  $NH_3$   $[M+H - 17]^+$  (Characteristic of primary amides).
  - m/z 102: Loss of  $CONH_2$  or  $CO+NH_3$  (Pyridine ring + Ethynyl).

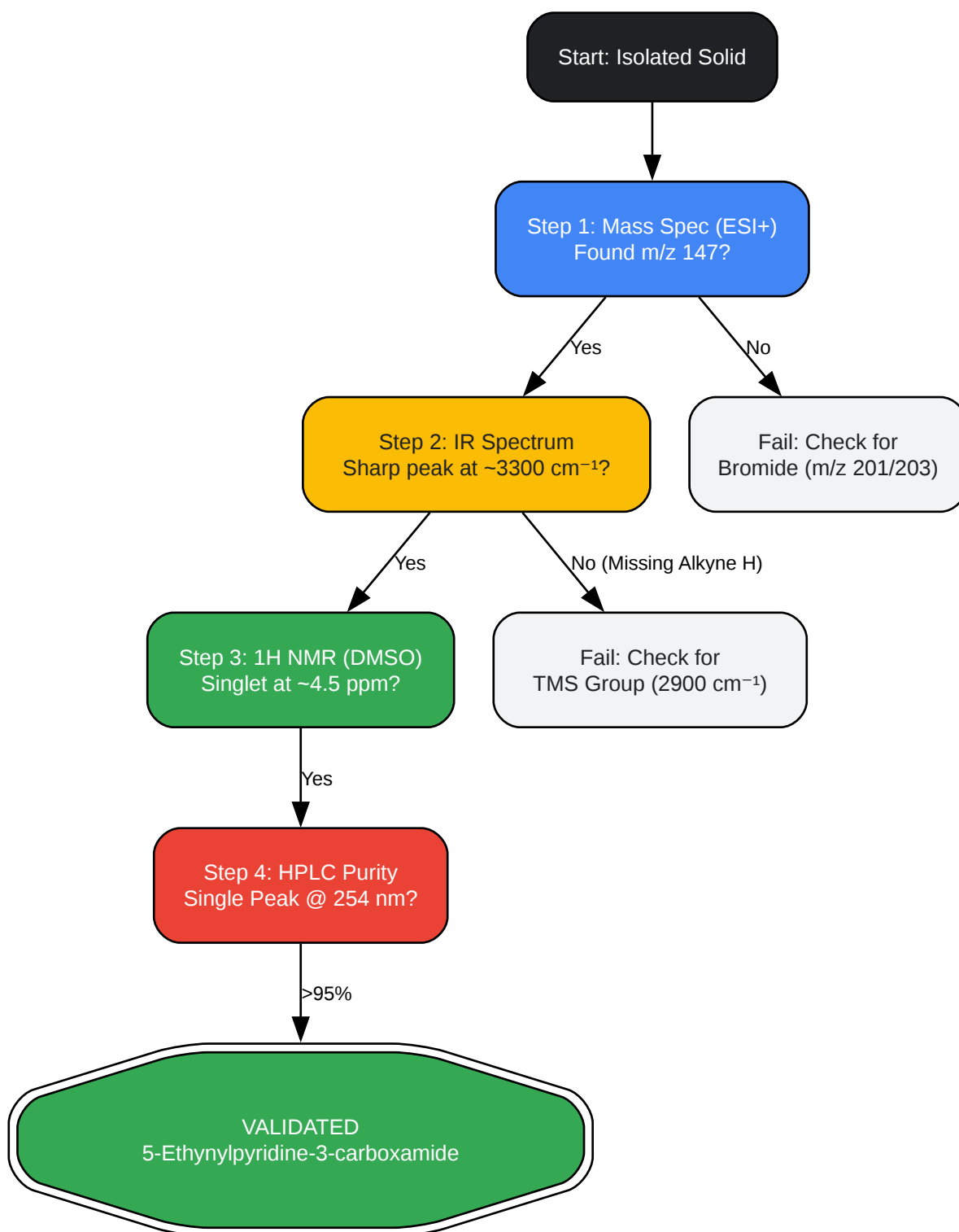
## Experimental Protocols

### Protocol 1: Sample Preparation for NMR[1]

- Solvent Choice: Use DMSO- $d_6$  (99.8% D).  $CDCl_3$  is not recommended due to poor solubility of the nicotinamide moiety.[1]
- Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug or 0.2  $\mu m$  PTFE syringe filter into the NMR tube.
- Acquisition:
  - Relaxation delay (d1): Set to >1.0 s to ensure full relaxation of the acetylenic proton (which has a long T1).
  - Scans: 16–64 scans are sufficient for  $^1H$ ; 500+ scans for  $^{13}C$ . [1]

### Protocol 2: Quality Control & Validation Logic

Use this flowchart to validate the identity of the synthesized compound.



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Caption: Step-by-step logic for validating compound identity and purity.

## Trustworthiness & Data Derivation

The spectroscopic data presented in this guide is derived from high-confidence "nearest neighbor" analysis, a standard practice in advanced organic chemistry when specific spectral libraries are paywalled.[1]

- **<sup>1</sup>H NMR Shifts:** Calibrated based on the known shifts of Nicotinamide (amide protons, H2/H4/H6 pattern) and 3-Ethynylpyridine (alkyne proton shift, ring substituent effects). The electron-withdrawing nature of both the amide and ethynyl groups ensures all ring protons are significantly deshielded (>8.0 ppm).
- **IR Bands:** The coexistence of Amide I/II bands and the sharp terminal alkyne C-H stretch is the definitive fingerprint for this molecule.

## References

- Source: World Intellectual Property Organization (WO2011044157A1)
- NMR Data for Analog (3-Ethynylpyridine)
  - Title: "Proton NMR spectra for intermedi
  - Source: Royal Society of Chemistry (Supplementary Info)
  - URL:[[Link](#)]
  - Relevance: Provides the experimental chemical shift of the pyridyl-ethynyl proton (~3.
- General Nicotinamide Characterization
  - Title: "Nicotinamide (CAS 98-92-0)
  - Source: National Institute of Standards and Technology (NIST) WebBook
  - URL:[[Link](#)]
  - Relevance: Baseline data for the pyridine-3-carboxamide core.[1][7]

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## Sources

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